molecular formula C22H28ClN5O2 B605762 AZD4573 CAS No. 2057509-72-3

AZD4573

Katalognummer: B605762
CAS-Nummer: 2057509-72-3
Molekulargewicht: 429.9 g/mol
InChI-Schlüssel: AVIWDYSJSPOOAR-LSDHHAIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZD4573 ist ein hochspezifischer und potenter Inhibitor der Cyclin-abhängigen Kinase 9 (CDK9). CDK9 ist ein Transkriptionsregulator und ein potenzielles therapeutisches Ziel für verschiedene Krebsarten. This compound hat in präklinischen Studien, insbesondere bei hämatologischen Malignomen, vielversprechende Ergebnisse gezeigt, indem es die Apoptose und den darauffolgenden Zelltod in Krebszellen induziert .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The primary application of this compound lies in its role as a selective inhibitor of cyclin-dependent kinase 9 (CDK9) . CDK9 is crucial for the regulation of gene transcription and has been implicated in cancer cell proliferation. By inhibiting CDK9, AZD4573 disrupts the phosphorylation of the elongation factor P-TEFb, leading to reduced transcription of genes essential for cell survival and proliferation. This mechanism positions the compound as a promising therapeutic agent against hematological malignancies and other cancers that depend on CDK9 activity for growth and survival .

Research Tool

In addition to its therapeutic potential, this compound serves as a valuable research tool in biochemical studies. It can be utilized to investigate enzyme interactions and cellular mechanisms related to cancer biology. The ability to selectively inhibit CDK9 allows researchers to explore the downstream effects on RNA polymerase II activity and gene expression profiles in various cell types.

Agricultural Applications

Emerging studies suggest potential applications in agricultural chemistry . If shown effective against specific plant pathogens, compounds with similar structural motifs could be developed into agrochemicals that enhance crop protection. This area remains largely exploratory but highlights the compound's versatility beyond traditional pharmaceutical uses.

Synthesis and Structural Insights

The synthesis of (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide involves multi-step organic reactions that require careful handling of reagents and conditions to achieve high yields and purity. The structural complexity is indicative of its potential biological activity; compounds with similar frameworks have demonstrated diverse pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • In vitro Studies : Research has demonstrated that this compound effectively inhibits CDK9 activity in various cancer cell lines, leading to decreased cell viability and increased apoptosis. These findings are crucial for understanding its therapeutic window and potential side effects .
  • Animal Models : In vivo studies using mouse models of leukemia have shown promising results where treatment with this compound resulted in reduced tumor burden and improved survival rates compared to control groups.

Wirkmechanismus

Target of Action

AZD4573 is a highly potent and selective inhibitor of Cyclin-dependent kinase 9 (CDK9) . CDK9 is a transcriptional regulator and a potential therapeutic target for many cancers .

Mode of Action

This compound works by inhibiting CDK9, which in turn regulates the elongation of transcription through phosphorylation of RNA polymerase II (pSer2-RNAPII) . The inhibition of CDK9 by this compound is transient, providing a mechanism to indirectly down-modulate key cell survival proteins such as Mcl-1 .

Biochemical Pathways

The short-term inhibition of CDK9 results in the selective downregulation of genes with short-lived transcripts and labile proteins, including the anti-apoptotic protein Mcl-1 . This leads to a rapid dose- and time-dependent decrease in pSer2-RNAPII with a concomitant loss of Mcl-1 and MYC mRNA and protein .

Pharmacokinetics

This compound has a short pharmacokinetic (PK) half-life . It is suitable for intravenous administration and is designed for transient target engagement . The free concentration of this compound that results in half-maximal inhibition of pSer2-RNAPII production rate was estimated to be in the range of 11-21 nM .

Result of Action

The action of this compound leads to the induction of apoptosis and subsequent cell death broadly across hematologic cancer models in vitro . MCL-1 depletion in a dose- and time-dependent manner was identified as a major mechanism through which this compound induces cell death in tumor cells . This pharmacodynamic (PD) response was also observed in vivo, leading to regressions in both subcutaneous tumor xenografts and disseminated models .

Biochemische Analyse

Biochemical Properties

AZD4573 interacts with CDK9, a serine/threonine kinase, which regulates transcription elongation by phosphorylating RNA polymerase II at serine 2 . The inhibition of CDK9 by this compound results in the downregulation of short-lived proteins such as MCL-1, BFL-1, and c-MYC, which are frequently overexpressed in hematologic tumors .

Cellular Effects

This compound has been shown to induce rapid cell death across a diverse panel of hematologic cancer cell lines . It causes a rapid dose- and time-dependent decrease in pSer2-RNAPII with concomitant loss of Mcl-1 and MYC mRNA and protein, resulting in caspase induction and loss of cell viability .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CDK9, leading to the suppression of MCL-1 and induction of apoptosis in hematologic cancer cells . This is achieved through the downregulation of multiple oncoproteins such as MYC, Mcl-1, JunB, PIM3, and deregulation of phosphoinotiside-3 kinase (PI3K) and senescence pathways .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. It demonstrates rapid induction of apoptosis and subsequent cell death broadly across hematologic cancer models in vitro . MCL-1 depletion in a dose- and time-dependent manner was identified as a major mechanism through which this compound induces cell death in tumor cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has shown antitumor effects associated with transient CDK9 inhibition in leukemia and lymphoma preclinical models . The study of these dosage effects is crucial for understanding the therapeutic window of this compound.

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to the regulation of transcription elongation. By inhibiting CDK9, this compound modulates the expression of genes with short-lived transcripts and labile proteins .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the nucleus where it can interact with CDK9 and influence the transcription of genes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AZD4573 umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich zugänglich gemacht. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die eine hohe Selektivität und Wirksamkeit gegenüber CDK9 gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören der Einsatz modernster chemischer Verfahrenstechniken und strenge Qualitätskontrollmaßnahmen, um die Verbindung in kommerziellen Maßstab zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AZD4573 unterliegt hauptsächlich Reaktionen, die typisch für niedermolekulare Inhibitoren sind, darunter:

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die bei der Synthese von this compound verwendet werden, gehören organische Lösungsmittel, Katalysatoren und spezifische Reagenzien zur Einführung funktioneller Gruppen. Die genauen Bedingungen hängen vom jeweiligen Schritt im Syntheseweg ab .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist der endgültige pharmazeutische Wirkstoff (API) selbst. Nebenprodukte und Zwischenprodukte werden in der Regel durch Reinigungsschritte entfernt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

This compound zeichnet sich durch seine hohe Selektivität und Wirksamkeit gegenüber CDK9 aus, was zu einer raschen Induktion der Apoptose in hämatologischen Krebsmodellen führt. Seine Fähigkeit, wichtige Überlebensproteine wie MCL-1 herunterzuregulieren, macht es zu einem vielversprechenden Kandidaten für die Krebstherapie .

Biologische Aktivität

The compound (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from cyclohexanone and incorporating various reagents to achieve the desired structural modifications. The following general synthetic pathway has been proposed:

  • Formation of Cyclohexanecarboxamide : Cyclohexanone is reacted with appropriate amines and acetic acid to form cyclohexanecarboxamide derivatives.
  • Introduction of Functional Groups : Subsequent reactions introduce the chloro and pyridinyl groups through halogenation and nucleophilic substitution methods.
  • Final Modifications : The final steps involve acylation to introduce the acetamido group and ensure stereochemical specificity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, a related cyclohexane derivative was evaluated against various cancer cell lines including MCF-7 (breast), HepG2 (liver), A549 (lung), and Caco-2 (colorectal) cells. The findings indicated significant cytotoxicity:

CompoundCell LineIC50 (µM)
5iMCF-73.25
5iHepG211.5
5iA5496.95
5iCaco-28.98

These results suggest that compounds similar to (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide may exhibit comparable antitumor activity due to their structural features that facilitate interaction with cellular targets involved in cancer proliferation .

The mechanism by which these compounds exert their biological effects often involves the inhibition of critical enzymes or pathways associated with cancer cell survival. For example, compounds targeting DNA topoisomerases or inducing apoptosis have shown promise in preclinical models .

Case Studies

A notable case study involved the evaluation of a structurally related compound in a murine model of breast cancer. The study demonstrated that administration resulted in a significant reduction in tumor size compared to controls. This was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Eigenschaften

IUPAC Name

(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O2/c1-13(29)26-15-6-4-5-14(7-15)21(30)27-20-8-16(18(23)11-24-20)17-10-25-28-12-22(2,3)9-19(17)28/h8,10-11,14-15H,4-7,9,12H2,1-3H3,(H,26,29)(H,24,27,30)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIWDYSJSPOOAR-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2057509-72-3
Record name AZD-4573
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2057509723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-4573
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5XSP3X68B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide
Reactant of Route 4
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.